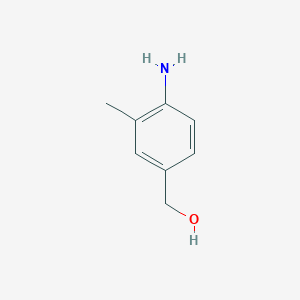

(4-Amino-3-methylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNQRSHWDUNLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363804 | |

| Record name | (4-amino-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88990-57-2 | |

| Record name | (4-amino-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88990-57-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Transformations and Derivatization of 4 Amino 3 Methylphenyl Methanol

Reactivity of the Aromatic Amino Group

The aromatic amino group (-NH₂) is a key site for a variety of synthetic transformations due to its nucleophilic character and its ability to be converted into a versatile diazonium salt.

The nitrogen atom of the primary amino group possesses a lone pair of electrons, making it strongly nucleophilic. This allows it to readily react with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base yields the corresponding N-acyl derivative. For instance, N-(4-(hydroxymethyl)-2-methylphenyl)acetamide can be synthesized. These reactions are typically high-yielding and proceed under mild conditions. The amide bond formation is a robust and common transformation in organic synthesis. google.com

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine, affords the corresponding sulfonamide. This reaction, known as the Hinsberg test for primary amines, is useful for both protection of the amino group and the introduction of new functionalities.

One of the most powerful transformations of primary aromatic amines is their conversion to diazonium salts. Treatment of (4-Amino-3-methylphenyl)methanol with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0–5 °C) produces the corresponding diazonium salt, (4-(hydroxymethyl)-2-methylphenyl)diazonium chloride. This intermediate, while often unstable at higher temperatures, is a gateway to numerous functional group interconversions.

Azo Coupling: The diazonium salt is an electrophile that can react with electron-rich aromatic compounds, such as phenols and anilines, in what is known as an azo coupling reaction. google.comresearchgate.net This process results in the formation of highly colored azo compounds, which are the basis for many synthetic dyes. researchgate.netsapub.org For example, coupling the diazonium salt of this compound with a compound like 2-naphthol (B1666908) would yield a vibrant azo dye.

Sandmeyer Reactions: Discovered by Traugott Sandmeyer in 1884, this class of reactions uses copper(I) salts to replace the diazonium group with a variety of nucleophiles. wikipedia.orgnih.gov It is a radical-nucleophilic aromatic substitution. wikipedia.org This method provides access to substitution patterns that are not achievable through direct electrophilic aromatic substitution. organic-chemistry.org Key Sandmeyer reactions include:

Chlorination/Bromination: Using CuCl or CuBr to produce (4-Chloro-3-methylphenyl)methanol or (4-Bromo-3-methylphenyl)methanol, respectively. wikipedia.org

Cyanation: Using CuCN to install a nitrile group, yielding (4-Cyano-3-methylphenyl)methanol. This nitrile can be further hydrolyzed to a carboxylic acid. wikipedia.org

Hydroxylation: While direct thermal decomposition in water (Verkochung) can yield phenols, the copper(I) oxide-catalyzed version is also considered a Sandmeyer-type reaction and can be more efficient. wikipedia.org

Table 1: Summary of Sandmeyer-Type Reactions for Diazonium Salts This table is interactive. You can sort and filter the data.

| Reaction Name | Reagent(s) | Resulting Functional Group | Product from this compound Derivative |

|---|---|---|---|

| Sandmeyer (Chlorination) | CuCl | -Cl | (4-Chloro-3-methylphenyl)methanol |

| Sandmeyer (Bromination) | CuBr | -Br | (4-Bromo-3-methylphenyl)methanol |

| Sandmeyer (Cyanation) | CuCN | -CN | (4-Cyano-3-methylphenyl)methanol |

| Sandmeyer (Hydroxylation) | Cu₂O, H₂O | -OH | 4-Hydroxy-3-methylbenzyl alcohol |

| Schiemann Reaction | HBF₄, heat | -F | (4-Fluoro-3-methylphenyl)methanol |

| Reduction | H₃PO₂ | -H | (3-Methylphenyl)methanol |

The amino group can act as a nucleophile, participating in addition and condensation reactions, most notably with carbonyl compounds. youtube.com When reacted with an aldehyde or a ketone, the primary amine of this compound can form an imine (or Schiff base) after the initial nucleophilic addition is followed by the elimination of a water molecule. youtube.comyoutube.com This reaction is typically reversible and can be catalyzed by acid. The resulting C=N double bond in the imine product offers further sites for chemical modification, such as reduction to a secondary amine.

Transformations Involving the Benzyl (B1604629) Hydroxyl Group

The primary benzylic alcohol (-CH₂OH) group is another key handle for derivatization, allowing for the formation of esters and ethers, as well as oxidation to other functional groups.

Esterification: The hydroxyl group can be converted into an ester through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. researchgate.net A more efficient method for this substrate would involve reaction with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine. This would yield the corresponding benzyl ester. The use of trimethylchlorosilane in methanol (B129727) is also a known method for esterifying amino-containing compounds. nih.gov

Etherification: Formation of an ether linkage at the benzyl position is commonly achieved via the Williamson ether synthesis. This two-step process involves first treating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium benzalkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to produce the desired benzyl ether, such as (4-amino-3-methylphenyl)methyl methyl ether.

Controlled Oxidation: The primary benzyl alcohol is susceptible to oxidation. The choice of oxidizing agent determines the product. Mild and selective oxidizing agents, such as manganese dioxide (MnO₂), are particularly effective for oxidizing benzylic alcohols to the corresponding aldehydes without affecting the electron-rich aromatic ring or the amino group. This would produce 4-amino-3-methylbenzaldehyde. The use of stronger oxidizing agents like potassium permanganate (B83412) or chromic acid would likely lead to over-oxidation to the carboxylic acid and potential side reactions with the amine and methyl substituents.

Reduction Pathways: The benzyl hydroxyl group itself is not typically reduced further. However, it can be transformed into a group that is amenable to reduction. For example, the alcohol can be converted to a benzyl halide (e.g., via reaction with SOCl₂ or PBr₃). This halide can then be removed through catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst), a process that would result in the formation of 4-amino-3-methyltoluene. This two-step sequence provides a method for the deoxygenation of the benzyl alcohol.

Table 2: Summary of Derivatization Reactions This table is interactive. You can sort and filter the data.

| Starting Functional Group | Reagent Class | Reaction Type | Resulting Functional Group |

|---|---|---|---|

| Aromatic Amine | Acyl Halide/Anhydride | Acylation | Amide |

| Aromatic Amine | Sulfonyl Chloride | Sulfonylation | Sulfonamide |

| Aromatic Amine | NaNO₂, HCl | Diazotization | Diazonium Salt |

| Diazonium Salt | CuX (X=Cl, Br, CN) | Sandmeyer Reaction | Aryl Halide/Nitrile |

| Diazonium Salt | Phenol/Aniline (B41778) | Azo Coupling | Azo Compound |

| Aromatic Amine | Aldehyde/Ketone | Condensation | Imine (Schiff Base) |

| Benzyl Alcohol | Carboxylic Acid/Acyl Halide | Esterification | Ester |

| Benzyl Alcohol | Base, then Alkyl Halide | Williamson Ether Synthesis | Ether |

| Benzyl Alcohol | MnO₂ | Oxidation | Aldehyde |

| Benzyl Alcohol | SOCl₂, then H₂/Pd | Deoxygenation | Alkane (via halide) |

Nucleophilic Displacement Reactions at the Benzylic Position

The benzylic hydroxyl group of this compound can be readily converted into a good leaving group, facilitating nucleophilic displacement reactions. A common strategy involves the transformation of the alcohol into a benzylic halide, such as a chloride or bromide, which can then be substituted by a wide range of nucleophiles.

For instance, treatment of the alcohol with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding (4-amino-3-methylphenyl)methyl chloride or bromide. These benzylic halides are susceptible to Sₙ2 reactions with various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at the benzylic position. The amino group may require protection, for example as an amide, to prevent side reactions with the halogenating agent.

A plausible reaction scheme is the conversion of N-protected this compound to a halide, followed by substitution.

| Reactant | Reagent | Product |

| N-Acetyl-(4-amino-3-methylphenyl)methanol | 1. Thionyl chloride (SOCl₂) 2. Sodium azide (B81097) (NaN₃) | 4-((Acetylamino)methyl)-2-methylaniline |

| N-Acetyl-(4-amino-3-methylphenyl)methanol | 1. Phosphorus tribromide (PBr₃) 2. Sodium cyanide (NaCN) | 2-(4-(Acetylamino)-3-methylphenyl)acetonitrile |

| N-Acetyl-(4-amino-3-methylphenyl)methanol | 1. Mesyl chloride (MsCl), Triethylamine (Et₃N) 2. Potassium thioacetate (B1230152) (KSAc) | S-((4-(Acetylamino)-3-methylphenyl)methyl) ethanethioate |

These transformations highlight the utility of the benzylic position for introducing diverse functionalities, which can serve as handles for further synthetic elaborations.

Electrophilic Aromatic Substitution Patterns on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups. The regioselectivity of these reactions is governed by the directing effects and steric hindrance of these substituents.

Both the amino and methyl groups are ortho, para-directing activators. The amino group is a stronger activating group than the methyl group. In this compound, the positions ortho to the powerful amino group are at C2 and C6. The position para to the amino group is occupied by the methyl group. The positions ortho to the methyl group are at C2 and C4 (the latter being occupied by the amino group).

Therefore, electrophilic attack will be predominantly directed to the positions activated by the amino group. The C2 position is sterically unhindered, making it a likely site for substitution. The C6 position is also activated by the amino group but is flanked by the methyl group at C3, introducing some steric hindrance. The C5 position is activated by the methyl group (para) and less so by the amino group (meta), and is also sterically accessible.

Considering these factors, the most probable sites for electrophilic substitution are C2 and C5. The relative yields of substitution at these positions would depend on the specific electrophile and reaction conditions. For example, in a halogenation reaction, substitution would be expected to occur primarily at the C2 and C5 positions.

| Electrophilic Reaction | Expected Major Products |

| Bromination (Br₂/FeBr₃) | (4-Amino-2-bromo-3-methylphenyl)methanol and (4-Amino-5-bromo-3-methylphenyl)methanol |

| Nitration (HNO₃/H₂SO₄) | (4-Amino-3-methyl-2-nitrophenyl)methanol and (4-Amino-3-methyl-5-nitrophenyl)methanol |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | (4-Amino-2-acyl-3-methylphenyl)methanol and (4-Amino-5-acyl-3-methylphenyl)methanol (requires N-protection) |

Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In the case of this compound, the amino group, after suitable protection, can act as a directed metalation group (DMG). wikipedia.org For instance, converting the amino group to a pivaloyl amide (-NHCOt-Bu) creates a bulky and effective DMG.

Treatment of the N-pivaloyl derivative with a strong base, such as n-butyllithium or sec-butyllithium, would lead to deprotonation at the C5 position, which is ortho to the directing amide group. wikipedia.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents at this specific position.

| Electrophile | Product after Deprotection |

| Carbon dioxide (CO₂) | 5-(Hydroxymethyl)-2-methyl-4-aminobenzoic acid |

| Iodine (I₂) | (4-Amino-5-iodo-3-methylphenyl)methanol |

| Trimethylsilyl chloride (TMSCl) | (4-Amino-3-methyl-5-(trimethylsilyl)phenyl)methanol |

| N,N-Dimethylformamide (DMF) | 4-Amino-5-(hydroxymethyl)-2-methylbenzaldehyde |

This strategy offers excellent regiocontrol, allowing for the synthesis of specifically substituted derivatives that might be difficult to obtain through classical electrophilic aromatic substitution.

Cyclization and Heterocycle Formation Utilizing this compound Scaffolds

The bifunctional nature of this compound, possessing both an amino and a benzylic alcohol group, makes it an excellent precursor for the synthesis of various heterocyclic structures.

The amino and benzylic alcohol moieties can participate in cyclization reactions to form fused heterocyclic systems. For example, condensation of this compound with appropriate carbonyl compounds can lead to the formation of tetrahydroquinolines. A well-known method for this is the Pictet-Spengler reaction, which typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org A variation of this could be envisioned where the benzylic alcohol is first converted to an amine or is involved in a related cyclization pathway.

Furthermore, reaction with dicarbonyl compounds or their equivalents can lead to the formation of benzodiazepine-type structures, which are important pharmacophores. nih.govnih.gov For instance, condensation with a β-keto ester could potentially lead to the formation of a 1,4-benzodiazepine (B1214927) derivative.

| Heterocyclic System | Potential Synthetic Approach |

| Tetrahydroquinoline | Condensation with an aldehyde or ketone, potentially after modification of the benzylic alcohol. organic-chemistry.org |

| Benzodiazepine | Reaction with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. nih.govnih.gov |

| Benzoxazine | Intramolecular cyclization, possibly under acidic or dehydrating conditions. |

Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step. The this compound scaffold can be utilized in such reactions. For instance, the Ugi reaction, a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, can be adapted. wikipedia.orgorganic-chemistry.orgnih.gov

The amino group of this compound can serve as the amine component. Alternatively, the benzylic alcohol could be oxidized to the corresponding aldehyde, which would then act as the carbonyl component in the Ugi reaction. This approach allows for the rapid generation of a library of diverse and complex molecules based on the this compound core.

A general scheme for an Ugi reaction involving this compound as the amine component is presented below:

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Product Type |

| This compound | Aldehyde (e.g., isobutyraldehyde) | Carboxylic Acid (e.g., acetic acid) | Isocyanide (e.g., tert-butyl isocyanide) | α-Acylamino amide derivative |

This strategy provides a powerful tool for combinatorial chemistry and the discovery of novel bioactive compounds.

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring of 4 Amino 3 Methylphenyl Methanol and Its Derivatives

Spectroscopic Characterization

Spectroscopy is a cornerstone for the structural analysis of (4-Amino-3-methylphenyl)methanol, offering a non-destructive means to probe its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methyl group protons, the methylene (B1212753) protons of the hydroxymethyl group, and the amine protons are expected. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the aromatic ring.

For instance, the aromatic protons will appear as a set of multiplets in the aromatic region of the spectrum. The methyl group will typically present as a singlet, and the methylene protons of the methanol (B129727) group will also likely be a singlet, though coupling to the hydroxyl proton can sometimes be observed. The amine protons often appear as a broad singlet. The integration of these signals provides a ratio of the number of protons in each unique chemical environment.

Predicted ¹H NMR Data for this compound: | Protons | Chemical Shift (ppm) | Multiplicity | |---|---|---| | Aromatic-H | 6.5 - 7.2 | m | | -CH₂OH | ~4.5 | s | | -NH₂ | Broad s | | -CH₃ | ~2.2 | s |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).

The aromatic carbons will resonate in the downfield region (typically 110-150 ppm). The carbon of the methyl group will appear in the upfield region, while the carbon of the hydroxymethyl group will be found at a more intermediate chemical shift. The position of the signals for the aromatic carbons is particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

Predicted ¹³C NMR Data for this compound:

| Carbon | Chemical Shift (ppm) |

|---|---|

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-CH₃ | 125 - 135 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-CH₂OH | 125 - 140 |

| -CH₂OH | 60 - 70 |

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the protons are close to each other in space, which can be used to confirm the proposed three-dimensional structure.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

In the FT-IR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretch of the alcohol, the N-H stretches of the primary amine, the C-H stretches of the aromatic ring and the methyl and methylene groups, and the C=C stretching vibrations of the aromatic ring. The presence and position of these bands provide strong evidence for the structure of the compound. For comparison, the IR spectrum of the related compound 4-Amino-3-methylphenol (B1666317) shows characteristic peaks that can help in the interpretation. chemicalbook.com

Characteristic FT-IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Aromatic Stretch | 1500 - 1600 | Medium to strong |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the benzene ring substituted with an amino group and a hydroxymethyl group constitutes the primary chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol, would show absorption bands corresponding to π → π* transitions of the aromatic system. researchgate.netresearchgate.net The positions and intensities of these bands can be influenced by the nature and position of the substituents on the ring.

Expected UV-Vis Absorption Data for this compound in Methanol:

| Transition | λmax (nm) |

|---|

Mass Spectrometric Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and in deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound by providing a highly accurate mass measurement. nih.gov For this compound, with a chemical formula of C8H11NO, the theoretical exact mass can be calculated. HRMS analysis of this compound would yield an experimental mass that, when compared to the theoretical value, confirms its elemental composition with a high degree of confidence. This technique is particularly valuable in distinguishing between isobaric compounds, which have the same nominal mass but different elemental formulas. nih.gov

Table 1: Theoretical Mass Data for this compound and Related Isomers

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C8H11NO | 137.084064 |

| (3-Amino-4-methylphenyl)methanol | C8H11NO | 137.084064 |

| 4-Aminobenzyl alcohol | C7H9NO | 123.068414 |

| 3-Aminobenzyl alcohol | C7H9NO | 123.068414 |

| 2-Aminobenzyl alcohol | C7H9NO | 123.068414 |

Data sourced from PubChem and other chemical databases. nih.govnih.govnist.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a critical tool for structural elucidation. nih.govunito.itresearchgate.net In an MS/MS experiment, the molecular ion of this compound (m/z 137) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. nih.govunito.itresearchgate.net

For substituted benzyl (B1604629) alcohols, common fragmentation pathways include the loss of small neutral molecules such as water (-18 Da), formaldehyde (B43269) (-30 Da), or the hydroxyl group (-17 Da). brainly.innih.govstackexchange.com For instance, the fragmentation of the isomeric 4-aminobenzyl alcohol often shows a prominent peak corresponding to the loss of the hydroxymethyl radical (-CH2OH), resulting in an ion at m/z 92. brainly.in The analysis of the specific fragmentation pattern of this compound would involve identifying characteristic losses that confirm the positions of the amino, methyl, and methanol groups on the phenyl ring. For example, a key fragment might arise from the loss of the methanol group, leading to a 4-amino-3-methylphenyl cation. Comparing the fragmentation patterns of different isomers is crucial for their unequivocal identification. nih.gov

Table 2: Predicted Key Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment | Proposed Neutral Loss | Fragment Ion (m/z) |

| 137 | [M+H-H2O]+ | H2O | 119 |

| 137 | [M+H-CH2O]+ | CH2O | 107 |

| 137 | [M+H-NH3]+ | NH3 | 120 |

This table is predictive and based on common fragmentation patterns of similar molecules. brainly.innih.govstackexchange.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for analyzing volatile and thermally stable compounds. mdpi.com It is highly effective for determining the purity of this compound and identifying any volatile impurities from its synthesis or degradation. mdpi.comresearchgate.net The sample is vaporized and separated based on its components' boiling points and interactions with the GC column before entering the mass spectrometer for detection and identification. sigmaaldrich.com

The GC-MS analysis of (3-Amino-4-methylphenyl)methanol, an isomer of the target compound, shows a molecular ion peak at m/z 137, with other significant peaks at m/z 108 and 94. nih.gov A similar analysis of this compound would be expected to show the molecular ion peak at m/z 137, and the retention time and fragmentation pattern would serve as identifiers for the specific isomer and any impurities present. researchgate.net Derivatization techniques can also be employed to enhance the volatility and chromatographic properties of the analyte. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Impurity Profiling

For non-volatile or thermally labile derivatives and impurities, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. hpst.cz LC separates the components of a mixture in the liquid phase, which are then introduced into the mass spectrometer for analysis. sielc.com This technique is invaluable for impurity profiling in pharmaceutical development and for monitoring reaction progress. hpst.cz

An LC-MS method for this compound would typically involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to ensure good peak shape and ionization efficiency. sielc.com This setup allows for the separation of the main compound from its synthesis precursors, byproducts, and degradation products, which can then be identified by their mass-to-charge ratios and fragmentation patterns.

X-ray Diffraction Techniques

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids. This non-destructive method provides unique diffraction patterns, acting as a fingerprint for a specific crystalline phase. The technique is instrumental in identifying the solid-state form of a compound, including polymorphs, solvates, and co-crystals, which can exhibit distinct physicochemical properties.

A comprehensive search for specific Powder X-ray Diffraction data, including 2θ values, d-spacing, and relative intensities for the compound this compound, was conducted. However, detailed research findings and specific experimental PXRD data for the crystalline phase identification of this compound are not available in the public domain based on the performed searches. While the principles of PXRD are broadly applicable, the absence of published data for this specific molecule prevents a detailed analysis and the creation of a data table for its crystalline phases.

For a typical analysis, the crystalline powder of a substance like this compound would be irradiated with monochromatic X-rays. The diffraction of these X-rays by the crystal lattice planes would be recorded at various angles (2θ). The resulting diffractogram, a plot of diffracted intensity versus 2θ angle, would exhibit a series of peaks. The position and intensity of these peaks are characteristic of the compound's crystal structure.

In principle, should different crystalline forms (polymorphs) of this compound exist, they would each produce a distinct PXRD pattern. This would allow for their unambiguous identification and characterization. Furthermore, PXRD could be employed to monitor the solid form of the material throughout the manufacturing process, ensuring consistency and quality of the final product. The technique is also crucial in studying phase transformations that may occur under different environmental conditions such as temperature and humidity.

Despite the lack of specific data for the title compound, the general methodology of PXRD remains a critical tool for the solid-state characterization of related aromatic amino alcohols and their derivatives in pharmaceutical and materials science research.

Theoretical and Computational Studies of 4 Amino 3 Methylphenyl Methanol

Reaction Mechanism Elucidation through Computational Simulations:

There is a lack of computational simulations detailing the mechanisms of reactions involving (4-Amino-3-methylphenyl)methanol, which would provide insights into transition states, activation energies, and reaction pathways.

Transition State Characterization and Reaction Pathway Mapping

The exploration of a chemical reaction's potential energy surface (PES) is fundamental to understanding its mechanism. Transition state theory is a cornerstone of this exploration, positing that the rate of a reaction is determined by the properties of the transition state—the highest energy point along the reaction coordinate. Computational chemistry provides powerful methods to locate and characterize these fleeting structures.

For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino or alcohol functional groups, density functional theory (DFT) is a commonly employed computational method. DFT calculations can be used to model the geometric and electronic structure of reactants, products, intermediates, and, crucially, transition states. The characterization of a transition state typically involves frequency calculations, where a single imaginary frequency confirms that the structure is a true saddle point on the PES.

Reaction pathway mapping involves connecting the reactants, transition states, intermediates, and products to construct a complete energy profile of the reaction. This map provides a quantitative picture of the reaction's feasibility and kinetics. For instance, in a hypothetical reaction of this compound, computational chemists would model the approach of a reactant, the formation of bonds, and the breaking of others, calculating the energy at each step.

To illustrate the type of data generated in such a study, the following table presents hypothetical relative free energies for a reaction pathway involving an aminobenzyl alcohol.

| Structure | Description | Relative Free Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS1 | First Transition State | +15.2 |

| Int1 | Intermediate 1 | -5.4 |

| TS2 | Second Transition State | +22.8 |

| Int2 | Intermediate 2 | +2.1 |

| TS3 | Third Transition State | +18.9 |

| P | Products | -12.7 |

This is a hypothetical data table for illustrative purposes.

Prediction of Stereochemical Outcomes and Regioselectivity

Computational chemistry is also a powerful tool for predicting the selectivity of chemical reactions, including stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site of a molecule over another).

For a molecule like this compound, which has a chiral center if the benzylic alcohol proton is substituted, predicting the stereochemical outcome of reactions at this center is crucial. Computational methods can be used to model the transition states leading to different stereoisomers. The relative energies of these transition states, as calculated by methods like DFT, can be used to predict the diastereomeric or enantiomeric excess of a reaction. A lower transition state energy corresponds to a faster reaction rate and, therefore, the formation of the major stereoisomer.

Regioselectivity is a key consideration in reactions involving the aromatic ring of this compound. The amino and methyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution, while the hydroxymethyl group is weakly deactivating and meta-directing. The interplay of these groups will determine the position of substitution.

Computational methods can predict the regioselectivity of such reactions by analyzing the electronic properties of the aromatic ring. One common approach is to calculate the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. Regions of high electron density are more susceptible to attack by electrophiles. Another method involves calculating the energies of the intermediate carbocations (Wheland intermediates) formed upon attack at different positions of the ring. The most stable intermediate, corresponding to the lowest energy pathway, will indicate the preferred site of substitution.

Furthermore, frontier molecular orbital (FMO) theory can be applied. The highest occupied molecular orbital (HOMO) is often associated with the nucleophilic character of a molecule. The region of the molecule with the largest HOMO coefficient is often the most reactive site for electrophilic attack.

The following table provides a hypothetical example of calculated parameters used to predict the regioselectivity of an electrophilic aromatic substitution on a substituted benzene (B151609) ring.

| Position of Attack | Relative Energy of Intermediate (kcal/mol) | HOMO Lobe Size | Predicted Major Product |

| Ortho to Amino | 0.0 | Large | Yes |

| Meta to Amino | +12.5 | Small | No |

| Para to Amino | +1.2 | Large | Yes |

This is a hypothetical data table for illustrative purposes.

Role of 4 Amino 3 Methylphenyl Methanol As a Versatile Chemical Building Block and Precursor

Applications as a Key Intermediate in Complex Organic Synthesis

The unique substitution pattern of (4-Amino-3-methylphenyl)methanol, featuring both an amine and an alcohol functional group, makes it an ideal starting material for the construction of intricate molecular architectures. These reactive sites can be addressed selectively or simultaneously to build molecular complexity.

Synthesis of Advanced Synthetic Intermediates

The primary utility of this compound in organic synthesis is its role as a precursor to advanced intermediates, particularly in the pharmaceutical industry. Building blocks containing an aniline (B41778) or benzyl (B1604629) alcohol moiety are crucial for the synthesis of various biologically active compounds, including kinase inhibitors used in oncology. acs.orgnih.gov For instance, the amino group can undergo reactions such as acylation, alkylation, or be used in coupling reactions (e.g., Buchwald-Hartwig amination) to link to other molecular fragments. Concurrently, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution.

This dual reactivity allows for the construction of complex heterocyclic systems, which are common scaffolds in medicinal chemistry. nih.govnih.gov While specific examples detailing the use of this compound are not extensively documented in mainstream literature, its structure is analogous to intermediates used in the synthesis of potent therapeutics. For example, related aminophenol structures are known to be key components in the synthesis of multi-target antipsychotics and other complex molecular structures. klandchemicals.com

Hypothetical Synthetic Utility:

| Starting Material | Reagent/Condition | Intermediate Functionality | Potential Application |

| This compound | 1. Acyl Chloride (R-COCl) 2. Oxidizing Agent (e.g., PCC) | Amide and Aldehyde | Precursor for heterocyclic synthesis (e.g., quinolines, benzodiazepines) |

| This compound | 1. Boc Anhydride 2. MsCl, Et₃N 3. NaCN | Boc-protected Amine, Nitrile | Intermediate for compounds with cyano groups, often found in enzyme inhibitors |

Table 2: Plausible synthetic transformations of this compound to create advanced intermediates.

Generation of Molecular Libraries for Chemical Space Exploration

In modern drug discovery, the exploration of vast chemical space is achieved through the creation of molecular libraries—large collections of diverse compounds. The bifunctional nature of this compound makes it an excellent scaffold for combinatorial chemistry and the generation of such libraries.

Starting from this single precursor, a multitude of derivatives can be synthesized by reacting the amino and hydroxymethyl groups with a diverse set of reactants. The amino group can be acylated, sulfonylated, or reductively aminated with a library of aldehydes. The alcohol can be esterified or etherified. This strategy allows for the rapid generation of hundreds or thousands of unique compounds from a common core, which can then be screened for biological activity. This approach significantly accelerates the hit-to-lead phase in pharmaceutical research.

Utilization in Materials Science Research

The same reactive handles that make this compound valuable in organic synthesis also enable its use as a monomer or precursor in the development of novel materials.

Development of Functional Polymeric Materials

Functional polymers, which possess specific chemical, physical, or biological properties, are an area of intense research. The amino and alcohol groups on this compound allow it to be incorporated into polymer chains, imparting specific functionalities. For example, it can be used as a monomer in condensation polymerizations to form polyamides, polyesters, or polyurethanes. The resulting polymers would have pendant methyl groups and an aromatic backbone, influencing their thermal and mechanical properties.

Furthermore, the molecule can be grafted onto existing polymer backbones to introduce amino and hydroxyl functionalities. These groups can alter the surface properties of materials, improve adhesion, or serve as sites for further chemical modification. The related compound, 4-amino-3-methylphenol (B1666317), is noted for its use in preparing high-end resins and carbon fibers, suggesting that the core aromatic amine structure is beneficial for creating robust polymeric materials. google.com The principles of using multicomponent reactions, such as the Kabachnik–Fields reaction, could potentially be applied to create polymers with unique chelating or flame-retardant properties starting from this amino alcohol. mdpi.com

Precursor for Advanced Optoelectronic or Electronic Materials

Aromatic amines are foundational components for a class of conducting polymers, with polyaniline being the most prominent example. These materials have applications in electronic devices, such as sensors, light-emitting diodes (LEDs), and antistatic coatings, due to their ability to conduct electricity.

This compound, as an aniline derivative, could serve as a precursor for synthesizing novel conducting polymers. The methyl and hydroxymethyl substituents would modify the polymer's properties, such as its solubility, processability, and electronic characteristics. The hydroxymethyl group, in particular, offers a site for cross-linking or for tuning the polymer's interaction with substrates or other materials, which could be advantageous for creating tailored optoelectronic devices.

Synthesis of Components for Chemical Sensing Platforms

The development of chemical sensors for detecting specific analytes is a critical area of materials science. The structure of this compound is suitable for designing sensor components. The amino group can act as a recognition site, binding to target molecules (like metal ions or acidic vapors) through hydrogen bonding or coordination. This binding event can trigger a detectable signal.

For example, the molecule could be incorporated into a polymer film or attached to the surface of a transducer (like a quartz crystal microbalance or an electrode). Changes in mass, electrical resistance, or optical properties upon analyte binding could then be measured. While specific sensors based on this exact molecule are not prominent, the broader class of amino-aromatic compounds is widely used in colorimetric and fluorescent chemosensors. For instance, molecularly imprinted polymers, often created using functional monomers within a sol-gel matrix, are a well-established technique for creating selective chemical sensors. mdpi.com The functional groups on this compound make it a candidate for such applications.

Contributions to Supramolecular Chemistry and Molecular Recognition

The strategic placement of functional groups in this compound makes it an attractive candidate for constructing larger, purpose-built molecules capable of specific chemical interactions. The amino and hydroxylmethyl groups are particularly valuable as they can readily participate in a variety of chemical reactions to build more complex structures and can also engage in non-covalent interactions, which are the cornerstone of supramolecular assembly.

Design and Synthesis of Receptor Molecules for Host-Guest Chemistry

The principles of host-guest chemistry rely on the creation of a 'host' molecule with a cavity or binding site that is complementary in size, shape, and chemical properties to a 'guest' molecule or ion. The inherent functionalities of this compound provide the necessary handles to construct such host molecules.

While specific, detailed research on the use of this compound as a primary precursor for macrocyclic receptors like calixarenes or crown ethers is not extensively documented in publicly available literature, its potential is evident. The amino group can be transformed into an amide, imine, or other functionalities, which can then be used to link multiple units of the parent molecule or to attach it to a larger scaffold. The hydroxylmethyl group offers a similar capacity for derivatization, for instance, through ether or ester linkages.

The table below outlines the key functional groups of this compound and their potential roles in the synthesis of receptor molecules.

| Functional Group | Potential Role in Receptor Synthesis |

| Amino Group (-NH2) | - Formation of amide, imine, or sulfonamide linkages to build macrocyclic structures.- Can act as a hydrogen bond donor in the final receptor. |

| Hydroxylmethyl Group (-CH2OH) | - Formation of ether or ester bonds to create larger molecular frameworks.- Can serve as a hydrogen bond donor or acceptor. |

| Methyl Group (-CH3) | - Influences the conformation and steric properties of the receptor.- Participates in hydrophobic and van der Waals interactions. |

| Aromatic Ring | - Provides a rigid structural backbone.- Can engage in π-π stacking interactions with suitable guest molecules. |

The combination of these features allows for the theoretical design of receptors with specific recognition properties. For example, by linking two or more this compound units, a pre-organized cavity could be formed, capable of selectively binding small organic molecules or ions.

Investigation of Non-Covalent Interactions in Self-Assembled Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. These interactions, though individually weak, collectively dictate the structure and function of the resulting supramolecular assembly. The functional groups on this compound are prime candidates for directing such self-assembly processes.

Hydrogen bonding is a powerful tool in directing the formation of predictable patterns in the solid state and in solution. The amino and hydroxylmethyl groups of this compound can act as both hydrogen bond donors and acceptors, leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

While specific studies detailing the self-assembly of this compound itself are not prominent, the principles of molecular self-assembly suggest that this molecule and its derivatives would form ordered structures. The investigation of the crystal structure of this compound and its simple derivatives would provide invaluable insights into the preferred non-covalent interactions and packing motifs.

The following table summarizes the key non-covalent interactions that this compound can participate in to drive self-assembly.

| Type of Non-Covalent Interaction | Involving Functional Groups | Potential Resulting Architecture |

| Hydrogen Bonding | Amino (-NH2) and Hydroxylmethyl (-CH2OH) groups | Chains, sheets, networks |

| π-π Stacking | Aromatic rings | Stacked columns, layered structures |

| van der Waals Forces | Methyl (-CH3) group and entire molecule | Close packing in the solid state |

The interplay of these interactions can lead to the formation of a variety of supramolecular architectures with potentially interesting material properties. The ability to modify the parent molecule allows for the fine-tuning of these interactions, offering a pathway to control the resulting self-assembled structures and their functions.

Q & A

Q. Basic Research Focus

- GC-MS : Effective for identifying volatile derivatives, such as 2-((4-amino-3-methylphenyl)(ethyl)amino)ethanol, with detection limits in the nanogram range .

- HPLC : Paired with UV-Vis or fluorescence detectors for quantifying non-volatile compounds. Use C18 columns and methanol-water mobile phases (e.g., 90:10 v/v) for optimal separation .

- NMR : ¹H and ¹³C NMR resolve structural ambiguities, particularly for regioisomers. For example, aromatic protons in the 6.5–7.5 ppm range confirm substitution patterns .

Advanced Application : Ion mobility spectrometry (IMS) can differentiate conformers or charge states in complex mixtures, such as basic fuchsin derivatives .

How can researchers resolve contradictions in reported synthetic yields across different methodologies?

Data Contradiction Analysis

Discrepancies between polyphosphoric acid (PPA)-mediated synthesis (87% yield) and biocatalytic routes (variable yields) may stem from:

- Catalyst Efficiency : PPA’s strong acidity accelerates cyclization but may degrade heat-sensitive intermediates.

- Reaction Scalability : Biocatalytic methods face challenges in maintaining enzyme activity at larger scales.

- Byproduct Formation : Monitor reaction progress with TLC (e.g., chloroform:methanol = 9.5:0.5, Rf = 0.67) to identify side products early .

Resolution Strategy : Conduct Design of Experiments (DoE) to statistically evaluate factors like temperature, solvent, and catalyst type. Compare yields using ANOVA and Tukey’s post-hoc tests .

What methodologies are used to evaluate the environmental impact of this compound synthesis?

Q. Advanced Research Focus

- Life Cycle Assessment (LCA) : Compare energy consumption and waste generation across synthetic routes (e.g., PPA vs. biocatalysis) .

- Ecotoxicology : Test biodegradability using OECD 301 protocols and assess aquatic toxicity in Daphnia magna or algae models.

- Green Chemistry Metrics : Calculate atom economy and E-factor for each synthesis step. For example, biocatalytic routes may reduce E-factor by minimizing solvent use .

How can structure-activity relationship (SAR) studies guide the development of this compound-based therapeutics?

Q. Advanced Research Focus

- Anticancer Potential : Analogues like 2-(4-amino-3-methylphenyl)benzothiazoles show selective cytotoxicity in cancer cells. SAR studies reveal that fluorination enhances metabolic stability but may reduce solubility .

- Antimicrobial Activity : Test derivatives against Gram-positive/-negative bacteria. Use MIC assays and molecular docking to correlate substituent effects (e.g., methyl vs. methoxy groups) with target binding .

Methodological Note : Combine in vitro assays with computational modeling (e.g., DFT for electronic properties) to prioritize compounds for in vivo testing .

What are the challenges in scaling up laboratory-scale synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Purification : Chromatography becomes impractical at larger scales. Explore recrystallization or fractional distillation using solvents like hexane-ethyl acetate.

- Process Safety : Assess exothermic risks in acid-catalyzed reactions using calorimetry.

- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (e.g., genotoxic nitrosamines) .

How does the compound’s solubility profile influence its formulation in drug delivery systems?

Q. Basic Research Focus

- Solubility Screening : Test in aqueous buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400). The compound’s slight water solubility (similar to 1-(4-Methylphenyl)ethanol) necessitates lipid-based carriers .

- Nanoparticle Encapsulation : Use PLGA or chitosan nanoparticles to enhance bioavailability. Characterize with dynamic light scattering (DLS) and TEM .

What future research directions are prioritized for this compound?

Q. Advanced Research Focus

- Mechanistic Studies : Elucidate AhR-independent pathways for CYP1A1 induction using CRISPR-Cas9 models .

- Sustainable Synthesis : Engineer thermostable biocatalysts via directed evolution for industrial applications .

- Environmental Monitoring : Develop SPE-LC-MS methods to detect the compound in wastewater, addressing potential bioaccumulation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.